(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime
Overview
Description
(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime is a complex organic compound that features a piperazine ring substituted with a benzyl group, a pyridine ring substituted with a chloro and trifluoromethyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyridine Derivative Synthesis: The pyridine ring with chloro and trifluoromethyl substituents can be synthesized through various methods, including halogenation and trifluoromethylation reactions.
Coupling Reaction: The benzylpiperazine and pyridine derivatives are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Oxime Formation: The final step involves the conversion of the methanone group to an oxime using hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxime group can undergo oxidation to form nitrile oxides.
Reduction: The oxime group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: Its interactions with various biological targets can be studied to understand its pharmacological effects.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazine ring suggests potential activity as a central nervous system agent, while the oxime group may interact with various enzymes. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperazino)[3-chloro-2-pyridinyl]methanone oxime: Lacks the trifluoromethyl group.
(4-Benzylpiperazino)[3-trifluoromethyl-2-pyridinyl]methanone oxime: Lacks the chloro group.
(4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone: Lacks the oxime group.
Uniqueness
The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the oxime functional group, makes (4-Benzylpiperazino)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(NE)-N-[(4-benzylpiperazin-1-yl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c19-15-10-14(18(20,21)22)11-23-16(15)17(24-27)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h1-5,10-11,27H,6-9,12H2/b24-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUWUECHBMZJSD-JJIBRWJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=NO)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C(=N/O)/C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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